molecular formula C12H7F2NO2 B1343750 6-(2,4-Difluorophenyl)picolinic acid CAS No. 887983-05-3

6-(2,4-Difluorophenyl)picolinic acid

Cat. No.: B1343750
CAS No.: 887983-05-3
M. Wt: 235.19 g/mol
InChI Key: FUNOQGWVZGTACQ-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)picolinic acid is an organic compound with the molecular formula C12H7F2NO2 It is a derivative of picolinic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluoroaniline.

    Coupling Reaction: The 2,4-difluoroaniline undergoes a coupling reaction with 2-chloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate and a palladium catalyst.

    Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Difluorophenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)picolinic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the fluorine substitutions.

    2,4-Difluorophenylacetic Acid: Similar structure but with an acetic acid moiety instead of a picolinic acid moiety.

    6-Phenylpicolinic Acid: Similar structure but without the fluorine atoms.

Uniqueness

6-(2,4-Difluorophenyl)picolinic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(2,4-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNOQGWVZGTACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647070
Record name 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887983-05-3
Record name 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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